FabI Enzyme Inhibition: MUT056399 vs. Triclosan and AFN-1252
MUT056399 demonstrates nanomolar inhibitory potency against FabI enzymes from both S. aureus and E. coli, with IC50 values of 12 nM and 58 nM, respectively [1]. In contrast, the widely used antibacterial agent triclosan exhibits much higher IC50 values against E. coli FabI, reported at 100 nM and 2,400 nM under different assay conditions [2]. Another FabI inhibitor, AFN-1252, has shown variable potency, with an IC50 of 216 nM against A. baumannii FabI [3]. This direct comparison highlights the superior in vitro enzyme inhibition of MUT056399 against key bacterial targets.
| Evidence Dimension | IC50 against S. aureus FabI |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Triclosan: Not directly reported for S. aureus FabI in the primary source; E. coli FabI: 100-2400 nM; AFN-1252: 216 nM (A. baumannii) |
| Quantified Difference | MUT056399 is at least 8-fold more potent than triclosan's lowest reported IC50 for E. coli FabI. |
| Conditions | In vitro enzyme inhibition assay using recombinant FabI |
Why This Matters
This quantifiable potency difference directly impacts the effective concentration required for bacterial growth inhibition, a critical parameter for lead selection in drug discovery.
- [1] Escaich S, et al. Antimicrob Agents Chemother. 2011;55(10):4692-7. View Source
- [2] Marcinkeviciene J, Jiang W, Kopcho LM, Locke G, Luo Y, Copeland RA. Enoyl-ACP Reductase (FabI) of Haemophilus influenzae: Steady-State Kinetic Mechanism and Inhibition by Triclosan and Hexachlorophene. Arch Biochem Biophys. 2002 May 25;401(2):228-35. doi: 10.1016/S0003-9861(02)00041-1. View Source
- [3] Kumar S, et al. Ternary complex formation of AFN-1252 with Acinetobacter baumannii FabI and NADH: Crystallographic and biochemical studies. RSC Adv. 2020;10:13584-13592. doi: 10.1039/D0RA01361F. View Source
